5-(1H-Benzo[d]imidazol-6-yl)pentan-1-amine
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Overview
Description
5-(1H-Benzo[d]imidazol-6-yl)pentan-1-amine is a compound that features a benzimidazole ring attached to a pentylamine chain. Benzimidazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the benzimidazole ring imparts significant chemical stability and biological activity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-Benzo[d]imidazol-6-yl)pentan-1-amine typically involves the following steps:
Formation of Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Attachment of Pentylamine Chain: The pentylamine chain can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
5-(1H-Benzo[d]imidazol-6-yl)pentan-1-amine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, bases like potassium carbonate or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution can introduce various alkyl or aryl groups .
Scientific Research Applications
5-(1H-Benzo[d]imidazol-6-yl)pentan-1-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(1H-Benzo[d]imidazol-6-yl)pentan-1-amine involves its interaction with specific molecular targets:
Molecular Targets: The benzimidazole ring can interact with enzymes and receptors, inhibiting their activity.
Pathways Involved: The compound can modulate pathways related to cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
1H-Benzo[d]imidazole: The parent compound, which lacks the pentylamine chain but retains the benzimidazole ring.
2-(1H-Benzo[d]imidazol-2-yl)ethanamine: A similar compound with an ethylamine chain instead of a pentylamine chain.
6-(1H-Benzo[d]imidazol-2-yl)benzo[a]phenazin-5-ol: A more complex derivative with additional aromatic rings.
Uniqueness
5-(1H-Benzo[d]imidazol-6-yl)pentan-1-amine is unique due to the presence of the pentylamine chain, which can enhance its lipophilicity and potentially improve its ability to cross cell membranes. This structural feature may contribute to its distinct biological activities compared to other benzimidazole derivatives .
Properties
Molecular Formula |
C12H17N3 |
---|---|
Molecular Weight |
203.28 g/mol |
IUPAC Name |
5-(3H-benzimidazol-5-yl)pentan-1-amine |
InChI |
InChI=1S/C12H17N3/c13-7-3-1-2-4-10-5-6-11-12(8-10)15-9-14-11/h5-6,8-9H,1-4,7,13H2,(H,14,15) |
InChI Key |
LFKBXDJPLUEOGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1CCCCCN)NC=N2 |
Origin of Product |
United States |
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